Ethyl 6-(tert-butyl)-4-chloronicotinate
Overview
Description
Ethyl 6-(tert-butyl)-4-chloronicotinate is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on ethyl tert-butyl ether (ETBE) and its synthesis processes offers valuable insights into the chemical synthesis techniques applicable to Ethyl 6-(tert-butyl)-4-chloronicotinate. For example, the acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol to produce ETBE, as described by Donahue, D'Amico, and Exline (2002), highlights the importance of synthesis methods in organic chemistry (Donahue, D'Amico, & Exline, 2002).
Experimental and Theoretical Studies
Studies on the formation and degradation of chloro organic compounds, including tert-butyl ethers, by Cysewski, Gackowska, and Gaca (2006), provide insights into the environmental impact and degradation pathways of similar compounds (Cysewski, Gackowska, & Gaca, 2006).
Environmental Impact and Degradation
Research on the environmental impact and degradation of ETBE and similar ethers can inform the potential environmental considerations for this compound. For instance, the study by Gonzalez-Olmos and Iglesias (2008) on the solubility of fuel oxygenates in aqueous media underlines the significance of understanding the environmental behavior of these compounds (Gonzalez-Olmos & Iglesias, 2008).
Biotransformation and Kinetics
The biotransformation and kinetics of excretion of ETBE in rats and humans, as studied by Amberg, Rosner, and Dekant (1999), shed light on the metabolic pathways and excretion mechanisms that might also apply to this compound, suggesting the importance of understanding metabolic processes in assessing the safety and impact of chemical compounds (Amberg, Rosner, & Dekant, 1999).
Mechanism of Action
Target of Action
The compound “Ethyl 6-(tert-butyl)-4-chloronicotinate” is a type of ester, which are often used in drug molecules due to their ability to modify the drug’s solubility, absorption, and distribution properties . .
Mode of Action
As an ester, this compound could potentially be metabolized in the body through ester hydrolysis, a common biochemical reaction where an ester is split into an alcohol and a carboxylic acid . This could potentially modify the compound’s activity and interaction with its targets.
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Ester compounds are often well-absorbed due to their lipophilic nature, and they are typically metabolized via ester hydrolysis, as mentioned above .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes. For example, the rate of ester hydrolysis can be influenced by the pH of the environment, with the reaction generally occurring faster in more acidic or basic conditions .
Properties
IUPAC Name |
ethyl 6-tert-butyl-4-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-5-16-11(15)8-7-14-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINCANJVFNERAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1Cl)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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